molecular formula C20H29N3 B7750902 N-cyclododecylquinazolin-4-amine

N-cyclododecylquinazolin-4-amine

Cat. No.: B7750902
M. Wt: 311.5 g/mol
InChI Key: HSHZYZIGLOPNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclododecylquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This compound is characterized by the presence of a cyclododecyl group attached to the nitrogen atom at the fourth position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecylquinazolin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with cyclododecanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired quinazoline derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Advanced purification techniques, including crystallization and chromatography, are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclododecylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclododecylquinazolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclododecylquinazolin-4-one
  • N-cyclododecylquinazolin-2-amine
  • N-cyclododecylquinazolin-4-thiol

Uniqueness

N-cyclododecylquinazolin-4-amine is unique due to its specific substitution pattern and the presence of the cyclododecyl group, which imparts distinct physicochemical properties. This uniqueness can influence its biological activity and potential therapeutic applications compared to other quinazoline derivatives .

Properties

IUPAC Name

N-cyclododecylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3/c1-2-4-6-8-12-17(13-9-7-5-3-1)23-20-18-14-10-11-15-19(18)21-16-22-20/h10-11,14-17H,1-9,12-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHZYZIGLOPNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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